3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid
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Overview
Description
3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid is a complex organic compound that features a naphthalene moiety linked to an indole structure via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxy intermediate. This intermediate is then reacted with a propyl chain and subsequently coupled with an indole-2-carboxylic acid derivative. Common reagents used in these reactions include strong bases, coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce halogens or other functional groups .
Scientific Research Applications
3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(Naphthalen-1-yloxy)propanoic acid
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- (Naphthalen-1-yloxy)-acetic acid hydrazides
Uniqueness
3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid is unique due to its specific structural features, which combine the properties of both naphthalene and indole moieties. This combination allows for unique interactions and applications that are not possible with simpler compounds .
Properties
CAS No. |
1072899-39-8 |
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Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(3-naphthalen-1-yloxypropyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C22H19NO3/c24-22(25)21-18(17-10-3-4-12-19(17)23-21)11-6-14-26-20-13-5-8-15-7-1-2-9-16(15)20/h1-5,7-10,12-13,23H,6,11,14H2,(H,24,25) |
InChI Key |
IQTBMDSOBZUIII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCC3=C(NC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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